molecular formula C8H14O5 B14430488 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate CAS No. 80011-64-9

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate

Cat. No.: B14430488
CAS No.: 80011-64-9
M. Wt: 190.19 g/mol
InChI Key: RWIDTGLDNZOEOA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a chemical compound with the molecular formula C₆H₁₀O₄. It is also known by its systematic name, 2-(((prop-2-en-1-yloxy)carbonyl)oxy)ethan-1-ol. This compound is characterized by the presence of both hydroxyethyl and prop-2-en-1-yloxy groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate typically involves the reaction of ethylene carbonate with allyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can further enhance the efficiency of the reaction. The final product is obtained through a series of purification steps, including filtration, distillation, and drying .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biocompatible polymers and hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyethyl group can participate in hydrogen bonding and nucleophilic attacks, while the prop-2-en-1-yloxy group can undergo polymerization and substitution reactions. These properties make it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and industrial applications .

Properties

CAS No.

80011-64-9

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxyethyl 2-prop-2-enoxyethyl carbonate

InChI

InChI=1S/C8H14O5/c1-2-4-11-6-7-13-8(10)12-5-3-9/h2,9H,1,3-7H2

InChI Key

RWIDTGLDNZOEOA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC(=O)OCCO

Origin of Product

United States

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